N-(4-(6-hydroxypyridazin-3-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide
Description
This compound features a hybrid heterocyclic architecture, combining pyridazine and pyrimidinone moieties linked via an acetamide bridge. Key structural elements include:
- Pyrimidinone-thiophene system: A pyrimidinone ring (with a ketone at position 6) substituted with a thiophene group at position 4, contributing to π-π stacking interactions and electronic modulation.
- Acetamide linker: Connects the pyridazine-phenyl group to the pyrimidinone, enabling conformational flexibility and intermolecular interactions.
This structure is designed to optimize pharmacological properties, such as kinase inhibition or antimicrobial activity, through synergistic effects of its substituents.
Properties
IUPAC Name |
N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S/c26-18-8-7-15(23-24-18)13-3-5-14(6-4-13)22-19(27)11-25-12-21-16(10-20(25)28)17-2-1-9-29-17/h1-10,12H,11H2,(H,22,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSDKGRKCBWIIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C4=NNC(=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-hydroxypyridazin-3-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 6-hydroxypyridazine, 4-(6-hydroxypyridazin-3-yl)phenylamine, and 6-oxo-4-(thiophen-2-yl)pyrimidine. These intermediates are then subjected to condensation reactions, often under controlled temperature and pH conditions, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, automated reaction systems, and purification techniques such as recrystallization or chromatography. The scalability of the process would be a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-hydroxypyridazin-3-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridazinyl ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the pyrimidinyl ring can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group could yield a pyridazinone derivative, while reduction of the carbonyl group could produce a pyrimidinyl alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine: Potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(6-hydroxypyridazin-3-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or activation of signaling pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights:
The thiophene moiety in the pyrimidinone ring increases aromatic surface area relative to simpler alkyl groups (e.g., methyl), favoring interactions with hydrophobic enzyme pockets .
Synthesis Complexity: The target compound’s synthesis involves regioselective alkylation of a thiophene-substituted pyrimidinone, a method less explored than the sodium methylate-mediated routes used for methyl-pyrimidinone analogs . Unlike the multi-step acylation required for indole-pyridine hybrids (e.g., compound 6y ), the acetamide linker here simplifies functionalization.
Functional Versatility: The pyridazine-pyrimidinone scaffold offers dual hydrogen-bonding sites (hydroxyl and ketone groups), unlike purely hydrophobic tert-butyl-phenyl systems in indole derivatives .
Biological Activity
N-(4-(6-hydroxypyridazin-3-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a complex organic compound characterized by a unique combination of heterocyclic structures, including pyridazine, thiophene, and pyrimidine rings. This molecular architecture suggests potential biological activities that are of interest in medicinal chemistry. The compound's molecular formula is CHNOS, with a molecular weight of approximately 405.43 g/mol .
The compound's structure includes several functional groups that enhance its reactivity and biological properties. It can undergo various chemical reactions typical for acetamides and heterocycles, such as nucleophilic substitutions and electrophilic additions. The thiophene ring may participate in electrophilic aromatic substitution reactions, while the acetamide group can engage in coupling reactions under appropriate conditions .
While specific data on the mechanism of action for this compound is limited, its structural features imply interactions with biological targets such as enzymes or receptors. The hydroxypyridazine component may facilitate hydrogen bonding interactions, enhancing binding affinity to target sites. Similar compounds have demonstrated anti-inflammatory and analgesic effects in preclinical studies, suggesting that this compound may exhibit comparable bioactivity .
Potential Therapeutic Applications
Due to its structural features, this compound has potential applications in drug discovery, particularly targeting inflammatory diseases and other pathologies where similar compounds have shown efficacy .
Case Studies
While specific case studies involving this compound are scarce, related compounds with similar structures have been investigated for their biological activities:
- Anti-inflammatory Activity : Compounds with pyrimidine and thiophene moieties have been reported to exhibit significant anti-inflammatory effects in various models.
- Antimicrobial Properties : Some derivatives have shown promise against bacterial strains, indicating potential use in treating infections.
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Similar compounds exhibit significant effects | |
| Antimicrobial | Potential activity against bacterial strains | |
| Enzyme Interaction | Possible binding to enzymatic targets |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
Methodological Answer: The synthesis involves multi-step reactions, beginning with the formation of the pyrimidine core followed by functionalization with thiophene and hydroxypyridazine moieties. Key steps include:
- Pyrimidine ring formation : Use of sodium methylate (2.6–2.8-fold molar excess) under reflux conditions in ethanol, as demonstrated in analogous pyrimidine syntheses .
- Thiophene incorporation : Suzuki-Miyaura coupling with thiophen-2-ylboronic acid, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous DMF at 80–90°C .
- Acetamide linkage : Reacting intermediates with chloroacetyl chloride in dichloromethane under nitrogen, followed by amidation with 4-(6-hydroxypyridazin-3-yl)aniline. Optimize yield (70–85%) by controlling pH (6.5–7.5) and using triethylamine as a base .
Q. Critical Parameters :
- Temperature control (±2°C) to avoid side reactions.
- Solvent purity (e.g., anhydrous DMF) to prevent hydrolysis.
- Catalyst-to-substrate ratio (1:10 for Pd catalysts).
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer: A combination of spectroscopic and chromatographic methods ensures structural confirmation and purity assessment:
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to identify aromatic protons (δ 6.8–8.2 ppm), acetamide carbonyl (δ 168–170 ppm), and pyridazine/pyrimidine ring systems .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~480–500 Da) and fragmentation patterns .
- HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>95%); retention time comparison with intermediates .
Data Interpretation Tip : Cross-validate NMR shifts with density functional theory (DFT) calculations to resolve ambiguities in aromatic proton assignments.
Q. What are the key structural features contributing to the compound’s bioactivity?
Methodological Answer: The compound’s bioactivity stems from:
- Thiophene moiety : Enhances π-π stacking with enzyme active sites (e.g., kinase targets) .
- Hydroxypyridazine group : Potential hydrogen-bond donor for receptor interactions .
- Acetamide linker : Provides flexibility for optimal binding conformation .
Experimental Validation : Perform X-ray crystallography or molecular docking to map interactions with biological targets (e.g., COX-2 or EGFR kinases).
Advanced Research Questions
Q. How do reaction mechanisms and intermediate stability impact synthesis yield?
Methodological Answer: Key challenges include:
- Intermediate oxidation : The hydroxypyridazine group is prone to oxidation; use inert atmospheres (N₂/Ar) and antioxidants like BHT during synthesis .
- Byproduct formation : Monitor Ullmann coupling byproducts via TLC; optimize catalyst loading (Pd 5 mol%) and reaction time (12–16 hrs) .
Mitigation Strategy : Employ kinetic studies (e.g., in situ IR spectroscopy) to track intermediate consumption and adjust reagent addition rates.
Q. How can structural analogs guide structure-activity relationship (SAR) studies?
Methodological Answer: Compare with analogs (Table 1) to identify critical pharmacophores:
| Compound | Structural Variation | Bioactivity Trend | Reference |
|---|---|---|---|
| Target Compound | Thiophene + hydroxypyridazine | Potent enzyme inhibition | |
| Analog A (Thienopyrimidine) | Lacks hydroxypyridazine | Reduced binding affinity (~40%) | |
| Analog B (Oxadiazole) | Replaces thiophene with oxadiazole | Improved solubility, lower IC₅₀ |
SAR Design : Synthesize derivatives with halogen substitutions on thiophene or methyl groups on pyridazine to enhance lipophilicity and target engagement.
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Address via:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine for IC₅₀ normalization) .
- Purity recalibration : Re-test batches with HPLC purity <98% and compare activity slopes .
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to identify outliers .
Q. How can in silico methods predict pharmacokinetic (PK) properties?
Methodological Answer: Use computational tools to estimate:
- Lipophilicity (LogP) : SwissADME predicts LogP ~2.5, suggesting moderate blood-brain barrier permeability .
- Metabolic stability : CYP3A4-mediated oxidation hotspots identified via Schrödinger’s QikProp; prioritize derivatives with electron-withdrawing groups to reduce clearance .
- Toxicity : ProTox-II flags potential hepatotoxicity (Probability ~65%); validate with in vitro hepatocyte assays .
Q. What in vivo models are suitable for evaluating therapeutic potential?
Methodological Answer:
- Acute inflammation : Murine carrageenan-induced paw edema model; administer 10–50 mg/kg orally and measure TNF-α suppression .
- Dose optimization : Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations (LC-MS/MS) with efficacy .
Ethical Consideration : Adhere to ARRIVE guidelines for animal studies, including sample size calculations and blinding protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
